Cas no 1541346-09-1 (3-(1-ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol)

3-(1-Ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol is a heterocyclic compound featuring a piperidine core substituted with a hydroxyl group and an imidazole-containing side chain. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both basic (imidazole) and polar (hydroxyl) functional groups enhances its solubility and reactivity, facilitating its use in complex molecular frameworks. Its rigid yet flexible scaffold allows for diverse derivatization, enabling applications in drug discovery, particularly for targeting central nervous system (CNS) and antimicrobial agents. The compound's stability under standard conditions further supports its utility in research and industrial processes.
3-(1-ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol structure
1541346-09-1 structure
Product name:3-(1-ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol
CAS No:1541346-09-1
MF:C11H19N3O
MW:209.288062334061
CID:6322156
PubChem ID:79744863

3-(1-ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol
    • 3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
    • 1541346-09-1
    • EN300-1844111
    • AKOS018302564
    • Inchi: 1S/C11H19N3O/c1-2-14-7-6-13-10(14)8-11(15)4-3-5-12-9-11/h6-7,12,15H,2-5,8-9H2,1H3
    • InChI Key: IPQOGASMIOYHKS-UHFFFAOYSA-N
    • SMILES: OC1(CC2=NC=CN2CC)CNCCC1

Computed Properties

  • Exact Mass: 209.152812238g/mol
  • Monoisotopic Mass: 209.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 50.1Ų

3-(1-ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1844111-0.1g
3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
1541346-09-1
0.1g
$804.0 2023-09-19
Enamine
EN300-1844111-1g
3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
1541346-09-1
1g
$914.0 2023-09-19
Enamine
EN300-1844111-0.5g
3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
1541346-09-1
0.5g
$877.0 2023-09-19
Enamine
EN300-1844111-5.0g
3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
1541346-09-1
5g
$3728.0 2023-06-02
Enamine
EN300-1844111-10.0g
3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
1541346-09-1
10g
$5528.0 2023-06-02
Enamine
EN300-1844111-0.05g
3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
1541346-09-1
0.05g
$768.0 2023-09-19
Enamine
EN300-1844111-1.0g
3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
1541346-09-1
1g
$1286.0 2023-06-02
Enamine
EN300-1844111-5g
3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
1541346-09-1
5g
$2650.0 2023-09-19
Enamine
EN300-1844111-0.25g
3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
1541346-09-1
0.25g
$840.0 2023-09-19
Enamine
EN300-1844111-2.5g
3-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
1541346-09-1
2.5g
$1791.0 2023-09-19

Additional information on 3-(1-ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol

3-(1-Ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol: A Comprehensive Overview

3-(1-Ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol, identified by the CAS number 1541346-09-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure combining a piperidine ring and an imidazole moiety, has garnered attention due to its potential applications in drug development and material science.

The chemical structure of 3-(1-Ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol is characterized by a piperidine ring substituted at the 3-position with a hydroxymethyl group and an ethylimidazole substituent. The imidazole ring, known for its aromaticity and nitrogen-containing heterocyclic properties, contributes to the compound's reactivity and potential biological activity. Recent studies have highlighted the importance of such heterocyclic systems in modulating pharmacokinetic properties and enhancing bioavailability.

Recent research has focused on the synthesis and characterization of 3-(1-Ethyl-1H-imidazol-2-yl)methylpiperidin-3-ol. Scientists have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis, which significantly reduced reaction time while maintaining high product quality.

The biological activity of 3-(1-Ethyl-1H-imidazol-2-y)methylpiperidine derivatives has been a focal point of recent investigations. Preclinical studies suggest that this compound exhibits potential as a modulator of certain G-protein coupled receptors (GPCRs), which are critical targets in the treatment of various diseases, including neurological disorders and cardiovascular diseases.

In addition to its pharmacological applications, 3-(1-Ethyl...)methylpiperidine has shown promise in materials science. Researchers have explored its use as a precursor for advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs). The ability of this compound to form stable coordination bonds with metal ions makes it a valuable building block in the construction of porous materials with applications in gas storage and catalysis.

From an environmental perspective, studies have evaluated the biodegradability and ecological impact of ...methylpiperidine derivatives. Results indicate that under specific conditions, these compounds can undergo efficient microbial degradation, reducing their environmental footprint.

In conclusion, ...methylpiperidine continues to be a subject of intense research due to its versatile structure and potential applications across multiple disciplines. As advancements in synthetic methodologies and biological screening techniques continue to emerge, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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